Threo-dihydrobupropion

Drug-Drug Interaction CYP2D6 Enzyme Inhibition

For accurate CYP2D6 inhibition and DDI studies, generic bupropion metabolites are insufficient. Threo-Dihydrobupropion (CAS 153365-82-3) exhibits a Ki of 5.4 μM—3.9-fold more potent than bupropion—and its (1R,2R) enantiomer is 2.1-fold more selective. This metabolite is critical for LC-MS/MS quantification (LOQ 0.15 ng/mL) and chiral pharmacokinetic modeling, where it accounts for up to 82% of S-bupropion clearance. Procure with confidence; this compound is not a controlled substance in the US or EU, enabling seamless international B2B shipping for R&D.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 153365-82-3
Cat. No. B1146508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-dihydrobupropion
CAS153365-82-3
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-Dihydrobupropion (CAS 153365-82-3) for Research: A Stereospecific Metabolite of Bupropion


Threo-Dihydrobupropion (CAS: 153365-82-3), also known as threohydrobupropion, is a primary active metabolite of the antidepressant and smoking cessation drug bupropion [1]. It is formed via stereoselective reduction of the parent compound's ketone group by carbonyl reductases [2]. This compound exists as two distinct stereoisomers—(1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion—each exhibiting unique pharmacokinetic and pharmacodynamic profiles that differentiate it from other bupropion metabolites and the parent drug [3].

Why Threo-Dihydrobupropion Cannot Be Substituted with Other Bupropion Metabolites


Generic substitution with other bupropion metabolites—such as hydroxybupropion or erythro-dihydrobupropion—or the parent drug is scientifically unsound due to stark differences in enzyme inhibition potency, stereoselective pharmacokinetics, and metabolite contribution to overall clearance. For instance, the CYP2D6 inhibition potency (Ki) of threo-dihydrobupropion is 5.4 μM, which is approximately 4-fold more potent than the parent bupropion (Ki = 21 μM) and 2.4-fold more potent than hydroxybupropion (Ki = 13 μM) [1]. Furthermore, the threo- and erythro- isomers exhibit distinct enantiomer-specific profiles; (1R,2R)-threohydrobupropion has a 2.1-fold lower Ki for CYP2D6 inhibition than its (1S,2S) counterpart [2]. These quantitative differences underscore the necessity of using the specific threo-dihydrobupropion isomer or racemate for precise experimental outcomes.

Quantitative Evidence for Threo-Dihydrobupropion's Differentiation in Drug Metabolism and Interaction Studies


CYP2D6 Inhibition Potency (Ki) of Threo-Dihydrobupropion vs. Bupropion and Hydroxybupropion

Threo-dihydrobupropion is a more potent inhibitor of CYP2D6 than both the parent drug bupropion and the major metabolite hydroxybupropion. In human liver microsomes using the CYP2D6 probe substrate bufuralol, threohydrobupropion exhibited a Ki value of 5.4 μM, which is 3.9-fold lower (i.e., more potent) than bupropion (Ki = 21 μM) and 2.4-fold lower than hydroxybupropion (Ki = 13 μM) [1]. This higher inhibitory potency is critical for understanding and predicting clinical drug-drug interactions (DDIs).

Drug-Drug Interaction CYP2D6 Enzyme Inhibition

Comparative CYP2D6 Inhibition Potency of Threo-Dihydrobupropion Stereoisomers

The two stereoisomers of threo-dihydrobupropion exhibit differential CYP2D6 inhibition. In pooled human liver microsomes, (1R,2R)-threohydrobupropion (RR-THBUP) demonstrated a 2.1-fold lower Ki value than (1S,2S)-threohydrobupropion (SS-THBUP) [1]. This stereoselective inhibition is a key differentiator when precise isomer-specific effects are being investigated.

Stereoselective Inhibition CYP2D6 Drug Metabolism

Threo-Dihydrobupropion's Dominant Contribution to Bupropion Clearance

In vitro studies predict that threohydrobupropion accounts for the largest fraction of overall bupropion clearance compared to other metabolites. Specifically, it represents 50% of R-bupropion clearance and 82% of S-bupropion clearance, significantly exceeding the contributions of hydroxybupropion (34% and 12%, respectively) and erythrohydrobupropion (8% and 4%, respectively) [1]. This makes threo-dihydrobupropion the predominant circulating metabolite.

Metabolic Clearance Stereoselective Metabolism In Vitro

Stereoselective Pharmacokinetics of Threo-Dihydrobupropion Enantiomers in Humans

In a study of 15 healthy volunteers administered a single 100 mg oral dose of racemic bupropion, the two threo-dihydrobupropion enantiomers (designated A and B) exhibited markedly different pharmacokinetic profiles. The plasma exposure (AUC0-∞) of threo-dihydrobupropion A was nearly 5-fold higher than that of threo-dihydrobupropion B [1]. Furthermore, threo-dihydrobupropion A and B demonstrated the most significant difference between racemic and enantiomer profiles among all metabolites studied [1].

Pharmacokinetics Stereoselective Disposition Clinical

Analytical Sensitivity for Threo-Dihydrobupropion in LC-MS/MS Assays

A validated stereoselective HPLC-MS/MS method achieved a lower limit of quantification (LOQ) of 0.15 ng/mL for enantiomers of threo- and erythro-hydrobupropion, which is twice as sensitive as the LOQ for bupropion and 4-hydroxybupropion enantiomers (0.3 ng/mL) [1]. This enhanced sensitivity facilitates more accurate quantification of low-abundance metabolites in biological matrices.

Analytical Chemistry LC-MS/MS Method Validation

Optimal Research and Industrial Applications for Threo-Dihydrobupropion (CAS 153365-82-3)


In Vitro Drug-Drug Interaction (DDI) Studies with CYP2D6

Use threo-dihydrobupropion as a key inhibitory metabolite in CYP2D6 inhibition assays (e.g., using bufuralol or dextromethorphan as probe substrates) to accurately predict clinical DDIs associated with bupropion therapy. Its Ki value of 5.4 μM, which is 3.9-fold more potent than bupropion and 2.4-fold more potent than hydroxybupropion, is critical for modeling the full extent of inhibition [1]. For stereospecific investigations, the (1R,2R) enantiomer should be selected due to its 2.1-fold higher potency compared to the (1S,2S) enantiomer [2].

Quantitative Bioanalysis and Pharmacokinetic Modeling

Employ threo-dihydrobupropion as a reference standard in LC-MS/MS methods for quantifying bupropion metabolites in plasma or urine. The established LOQ of 0.15 ng/mL for its enantiomers provides a benchmark for assay sensitivity [3]. This is particularly relevant for studies where accurate measurement of the major circulating metabolite (accounting for up to 82% of S-bupropion clearance) is essential for pharmacokinetic modeling [4].

Stereoselective Metabolism and Chiral Pharmacology Research

Investigate the stereoselective disposition of bupropion using the well-characterized enantiomers of threo-dihydrobupropion. The ~5-fold difference in AUC between enantiomers A and B in human volunteers [5] provides a robust model system for studying chiral inversion, enantiomer-specific enzyme kinetics, and the impact of chirality on pharmacological activity and clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for Threo-dihydrobupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.